molecular formula C10H10BrClO4S B13309019 (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride

(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride

Katalognummer: B13309019
Molekulargewicht: 341.61 g/mol
InChI-Schlüssel: YKJJTUCPBHBKBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H10BrClO4S. It is known for its unique structure, which includes a bromine atom, a methanesulfonyl chloride group, and a benzodioxepin ring system. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acids .

Wissenschaftliche Forschungsanwendungen

(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl chloride group can react with nucleophilic sites on proteins, leading to the modification or inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonate
  • (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonamide
  • (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonic acid

Uniqueness

Compared to similar compounds, (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride is unique due to its methanesulfonyl chloride group, which provides distinct reactivity and applications. This group allows for specific interactions with nucleophiles, making it valuable in various chemical and biological studies .

Eigenschaften

Molekularformel

C10H10BrClO4S

Molekulargewicht

341.61 g/mol

IUPAC-Name

(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanesulfonyl chloride

InChI

InChI=1S/C10H10BrClO4S/c11-8-4-7(6-17(12,13)14)5-9-10(8)16-3-1-2-15-9/h4-5H,1-3,6H2

InChI-Schlüssel

YKJJTUCPBHBKBO-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C(=CC(=C2)CS(=O)(=O)Cl)Br)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.